7-epi-Cephalomannine

Übersicht

Beschreibung

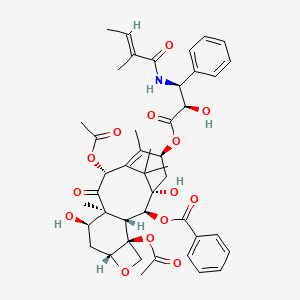

7-epi-Cephalomannine is a derivative of cephalomannine, found in species of Taxus . It has a molecular formula of C45 H53 N O14 and a molecular weight of 831.90 . It belongs to the API family of Cephalomannine .

Synthesis Analysis

The 1H- and 13C-nmr spectra of 7-epi-Cephalomannine were assigned using modern 1D and 2D nmr methods . A study on the effect of coronatine on the synthesis of cephalotaxine in suspension cells of Cephalotaxus mannii indicated that coronatine promoted the synthesis of cephalotaxine by affecting the expression of some enzymes, especially DS in the synthesis pathway of cephalotaxine .Molecular Structure Analysis

The molecular structure of 7-epi-Cephalomannine was analyzed using 1H- and 13C-nmr assignments . Preliminary conformational information was obtained by nOe spectroscopy .Chemical Reactions Analysis

In human liver microsomes, 7-epi-Cephalomannine was subject to C-13 lateral chain (M-1) and diterpenoid core monohydroxylation (M-2), mediated by cytochrome P450 (CYP) 3A4 and CYP2C8 .Physical And Chemical Properties Analysis

7-epi-Cephalomannine has a molecular weight of 831.90 and a molecular formula of C45 H53 N O14 . Its density is predicted to be 1.36±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Ingredient Analysis

7-epi-Cephalomannine is used in the identification of isocephalomannine in the presence of cephalomannine isomers and alkali metal ion adducts in paclitaxel active pharmaceutical ingredients. This involves intact molecular ion analyses and sub-structural studies for differentiation among isomers .

Mass Spectrometry

In mass spectrometry, 7-epi-Cephalomannine is important for the comparative study of cephalomannine isomers. It helps in the analysis of molecular ions and fragmentation patterns for sub-structural analysis, which is crucial for identifying compounds in complex mixtures .

Drug Resistance Research

Research on overcoming tumor drug resistance often involves high-affinity taxanes like 7-epi-Cephalomannine. Studies focus on the structure-activity relationship (SAR) of C2-modified 7-acyl-10-deacetyl cephalomannines to develop more effective cancer treatments .

Enhanced Chromatographic Methods

7-epi-Cephalomannine plays a role in improving chromatographic methods for the analysis of paclitaxel. By reducing run-time and enhancing sensitivity, it contributes to high-throughput environments where rapid and accurate results are essential .

Biodistribution and Scintigraphy

In nuclear medicine, 7-epi-Cephalomannine derivatives are synthesized for use in biodistribution studies and scintigraphy. This allows for the tracking of drug distribution within the body and can aid in the development of new diagnostic techniques .

Taxol Biosynthesis

Wirkmechanismus

Target of Action

7-epi-Cephalomannine primarily targets the Apurinic/apyrimidinic endonuclease-1 (APEX1) and hypoxic-induced factor-1α (HIF-1α) . APEX1 is a multifunctional protein that regulates several transcription factors, including HIF-1α, contributing to tumor growth, oxidative stress responses, and DNA damage . HIF-1α is a key mediator of biological response to hypoxia stress, regulating many target genes involved in tumor origination, angiogenesis, and metastasis .

Mode of Action

7-epi-Cephalomannine exerts its effects by inhibiting the interaction between APEX1 and HIF-1α . This inhibition disrupts the activation of various factors that contribute to increased drug resistance, proliferation, and migration of tumor cells . It also interferes with DNA synthesis .

Biochemical Pathways

The inhibition of APEX1/HIF-1α interaction by 7-epi-Cephalomannine affects several key cellular functions. These include the production of reactive oxygen species (ROS), regulation of intracellular pH via carbonic anhydrase 9 (CA9), cell migration, and angiogenesis .

Result of Action

7-epi-Cephalomannine significantly inhibits cell viability, ROS production, intracellular pH, and migration in hypoxic lung cancer (LC) cells. It also inhibits angiogenesis of human umbilical vein endothelial cells (HUVECs) under hypoxia . These effects make 7-epi-Cephalomannine a promising compound for LC treatment .

Action Environment

The action of 7-epi-Cephalomannine is influenced by the hypoxic conditions of the tumor microenvironment . Hypoxia is a key feature of solid tumors and is associated with poor prognosis, malignant phenotypes, and resistance to chemo- and radiotherapy . By targeting hypoxia-induced pathways, 7-epi-Cephalomannine can effectively inhibit tumor growth and progression.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52)/b23-9+/t29-,30+,31+,33-,34+,35+,36-,38-,43+,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFAPJCZABTDR-DBVZQHIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747312 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

831.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150547-36-7 | |

| Record name | (5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-13-{[(2R,3S)-2-hydroxy-3-{[(2E)-2-methylbut-2-enoyl]amino}-3-phenylpropanoyl]oxy}-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 150547-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Epicephalomannine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD2MGZ4T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)

![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid](/img/structure/B601341.png)